molecular formula C21H31NO4 B15229091 tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate

tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate

Cat. No.: B15229091
M. Wt: 361.5 g/mol
InChI Key: YMDPJPQLVYZEIW-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl 6-(1-acetylcyclopentyl)-3,4-dihydro-2H-quinoline-1-carboxylate;hydrate

InChI

InChI=1S/C21H29NO3.H2O/c1-15(23)21(11-5-6-12-21)17-9-10-18-16(14-17)8-7-13-22(18)19(24)25-20(2,3)4;/h9-10,14H,5-8,11-13H2,1-4H3;1H2

InChI Key

YMDPJPQLVYZEIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC1)C2=CC3=C(C=C2)N(CCC3)C(=O)OC(C)(C)C.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the quinoline ring. The tert-butyl group is often introduced through alkylation reactions, while the acetylcyclopentyl moiety can be added via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate
  • tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate anhydrous

Uniqueness

The presence of the hydrate form in tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate adds to its unique chemical properties, such as solubility and stability

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